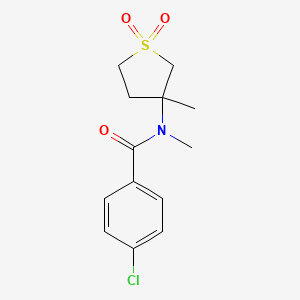
4-chloro-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a useful research compound. Its molecular formula is C13H16ClNO3S and its molecular weight is 301.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-chloro-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a chloro-substituted aromatic ring and a tetrahydrothiophene moiety with a sulfone group, which are known to influence its biological properties.
- Molecular Formula : C13H16ClN2O3S
- Molecular Weight : 303.79 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloro group enhances binding affinity to various enzymes and receptors, while the dioxidotetrahydrothiophen moiety may facilitate interactions with biological membranes.
Antimicrobial Properties
Preliminary studies indicate that compounds structurally similar to this compound exhibit significant antibacterial and antifungal activities.
- In vitro Studies :
- Compounds have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Antifungal activity was noted against common pathogens such as Candida albicans.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Cytotoxicity and Anticancer Activity
Research has also explored the cytotoxic effects of this compound on various cancer cell lines.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
Results indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Caspase activation |
| MCF-7 | 20 | Cell cycle arrest and apoptosis |
Study on GIRK Channel Activation
A study investigated the effects of related compounds on G protein-gated inwardly rectifying potassium (GIRK) channels. The results showed that derivatives of the tetrahydrothiophene moiety could act as potent activators.
| Compound ID | GIRK1/2 Potency (nM ± SEM) | GIRK1/4 Potency (nM ± SEM) |
|---|---|---|
| Compound A | 137 ± 23 | 702 ± 211 |
| Compound B | 962 ± 170 | >10000 |
This research underscores the potential for developing new therapeutics targeting GIRK channels using similar scaffolds.
Properties
IUPAC Name |
4-chloro-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c1-13(7-8-19(17,18)9-13)15(2)12(16)10-3-5-11(14)6-4-10/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILJOVHOMBZWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N(C)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














